6-Fluoro-1H-indol-4-amine

Descripción general

Descripción

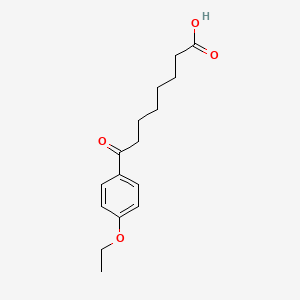

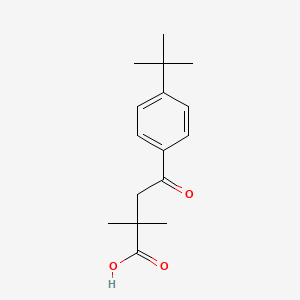

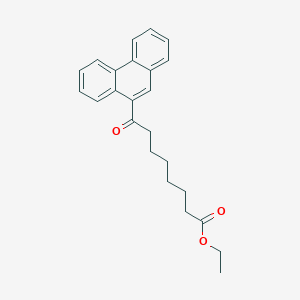

6-Fluoro-1H-indol-4-amine is a compound with the molecular formula C8H7FN2 and a molecular weight of 150.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

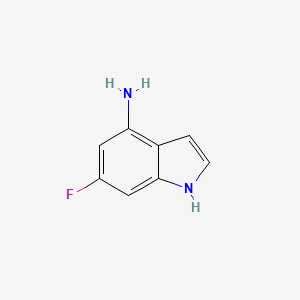

The molecular structure of 6-Fluoro-1H-indol-4-amine consists of a benzene ring fused to a pyrrole ring, with a fluorine atom at the 6th position and an amine group at the 4th position .Physical And Chemical Properties Analysis

6-Fluoro-1H-indol-4-amine is a solid substance . It has a molecular weight of 150.16 and its InChI key is XSFWKDMLYWEBHG-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Biotechnological Production

6-Fluoro-1H-indol-4-amine: is a derivative of indole, which has significant applications in biotechnology. Indoles are used in the biotechnological production of flavors and fragrances, particularly in the food industry and perfumery . The compound’s ability to be derivatized into various halogenated and oxygenated forms expands its utility in creating natural colorants and compounds with bioactive properties .

Pharmaceutical Applications

In pharmaceutical research, 6-Fluoro-1H-indol-4-amine and its derivatives are considered “privileged structures” due to their high-affinity binding to many receptors . This makes them valuable for developing therapeutic agents with potential applications in treating diseases such as cancer, bacterial infections, and more .

Signaling Molecule Research

The indole structure is known to play a role as a signaling molecule in both bacterial and plant communications . Research into 6-Fluoro-1H-indol-4-amine could provide insights into its signaling capabilities, particularly in the human gut, where it may influence microbial interactions and gut health .

Antioxidant Properties

Indole derivatives have been studied for their antioxidant properties6-Fluoro-1H-indol-4-amine could be a candidate for further exploration in this field, contributing to the understanding of how indole-based compounds can mitigate oxidative stress in biological systems .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities 6-Fluoro-1H-indol-4-amine may have similar potential, which could lead to the development of new pain-relief medications or anti-inflammatory drugs .

Antiviral Research

Indole derivatives have shown promise in antiviral research. Studies on compounds like 6-Fluoro-1H-indol-4-amine could contribute to the discovery of novel antiviral agents, particularly against challenging viruses such as HIV .

Antifungal and Antibacterial Applications

The biological activity of indole derivatives extends to antifungal and antibacterial properties. Research into 6-Fluoro-1H-indol-4-amine could uncover new applications in combating fungal and bacterial pathogens, potentially leading to new classes of antibiotics .

Chemical Synthesis and Catalysis

6-Fluoro-1H-indol-4-amine: can serve as a building block in chemical synthesis, aiding in the production of complex molecules. Its role in catalysis and synthesis of novel compounds could be pivotal in industrial chemistry and material science .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Direcciones Futuras

Mecanismo De Acción

Target of Action

6-Fluoro-1H-indol-4-amine is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been found to possess a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that 6-Fluoro-1H-indol-4-amine may have diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

6-fluoro-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWKDMLYWEBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646107 | |

| Record name | 6-Fluoro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1H-indol-4-amine | |

CAS RN |

885518-25-2 | |

| Record name | 6-Fluoro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.